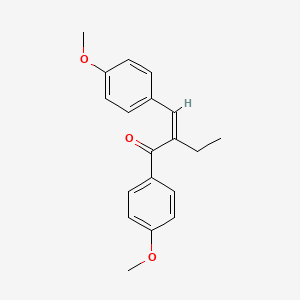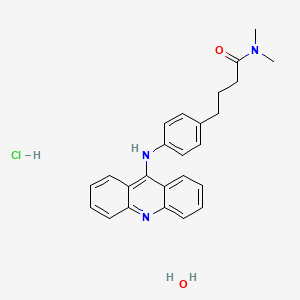![molecular formula C18H32S B14467934 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane CAS No. 71691-00-4](/img/structure/B14467934.png)
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique structure, which includes multiple spiro-fused rings and a sulfur atom
Méthodes De Préparation
The synthesis of 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane involves multiple steps, typically starting with the preparation of the spiro-fused ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spiro-fused ring system or the sulfur atom.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of spiro-fused ring systems and sulfur-containing compounds. In biology and medicine, it may be investigated for its potential therapeutic properties or as a building block for more complex molecules. In industry, it could be used in the development of new materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of 1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane involves interactions with specific molecular targets and pathways. The sulfur atom in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane can be compared to other similar compounds, such as octamethylcyclotetrasiloxane and other spiro-fused ring systems. These comparisons highlight the unique structural features and reactivity of this compound, which may offer advantages in specific applications due to its distinct chemical properties .
Propriétés
Numéro CAS |
71691-00-4 |
|---|---|
Formule moléculaire |
C18H32S |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1,1,4,4,7,7,10,10-octamethyl-11-thiadispiro[4.0.46.15]undecane |
InChI |
InChI=1S/C18H32S/c1-13(2)9-10-14(3,4)17(13)18(19-17)15(5,6)11-12-16(18,7)8/h9-12H2,1-8H3 |
Clé InChI |
OBOCPLCKWULNSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C12C3(S2)C(CCC3(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)





![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)

![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
